N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide
Description
N-(2-(1H-Pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with a pyrazole ring at the 2-position and a 4-methoxyphenylacetamide group.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-23-14-5-3-12(4-6-14)9-15(22)20-13-10-17-16(18-11-13)21-8-2-7-19-21/h2-8,10-11H,9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWVJGJTYARWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Construction of the Pyrimidine Moiety: The pyrimidine ring is often constructed via a cyclization reaction involving a suitable precursor such as a β-ketoester or an amidine.
Coupling of Pyrazole and Pyrimidine: The pyrazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction, often using a halogenated pyrimidine derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where the acetamide linkage is formed by reacting the methoxyphenyl acetic acid with an amine derivative of the pyrazole-pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential therapeutic effects, particularly in the design of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences and similarities with compounds identified in the evidence:
Key Observations:
- Pyrimidine vs. Quinoline/Triazole Cores: The target compound’s pyrimidine-pyrazole core contrasts with quinoline-triazole hybrids (e.g., ), which may confer distinct binding affinities due to planar aromaticity differences .
- Methoxy vs.
- Acetamide Linker Variations : The target’s acetamide linker differs from thiazole () or piperidine () linkers, which could influence metabolic stability and bioavailability .
Pharmacological and Functional Differences
- Kinase Inhibition Potential: While the target compound shares pyrimidine motifs with CDK5/p25 inhibitors (e.g., ’s thienoquinolones), its lack of a thioether or guanidine group suggests a divergent mechanism, possibly targeting other kinases like JAK or EGFR .
- Opioid Receptor Activity : Unlike 4-methoxybutyrylfentanyl (), the target compound lacks a piperidine-phenylethyl motif critical for opioid receptor binding, ruling out mu-opioid agonism .
Biological Activity
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article explores its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its unique structural components, which include a pyrazole ring, a pyrimidine moiety, and a methoxyphenyl group. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole have been shown to exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Specifically, compounds similar to this compound demonstrated potent CDK2 inhibition with IC50 values in the low nanomolar range, indicating strong antiproliferative effects against various cancer cell lines.
Table 1: Comparison of Anticancer Activity
| Compound | Target Kinase | IC50 (µM) | Cell Lines Tested | Notes |
|---|---|---|---|---|
| Compound A | CDK2 | 0.005 | A2780 | Selective inhibition |
| Compound B | CDK2 | 0.067 | H460 | Moderate activity |
| This compound | CDK2 | TBD | TBD | Potential lead compound |
The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis and cell cycle arrest. Studies indicate that it reduces the phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the S and G2/M phases. This action is critical for preventing the proliferation of cancer cells.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound C | TNF-α: 76% | 10 |
| Compound D | IL-6: 86% | 10 |
| This compound | TBD | TBD |
Case Studies and Research Findings
Several case studies have explored the biological activity of similar compounds in clinical settings:
- Case Study on CDK Inhibition : A study demonstrated that specific pyrazole derivatives significantly inhibited CDK2 in ovarian cancer cells, leading to reduced tumor growth in vivo.
- Case Study on Inflammatory Response : Another research effort showed that pyrazole compounds could effectively reduce inflammation in models of rheumatoid arthritis by modulating cytokine production.
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of pyrazole-based compounds in treating various cancers and inflammatory diseases, with preliminary results indicating promising outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
